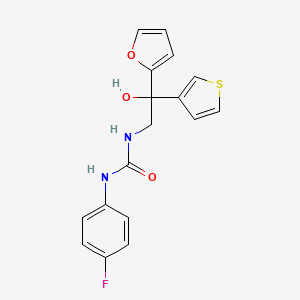![molecular formula C21H34N4OS B2545021 N-[(4-butyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide CAS No. 476438-89-8](/img/structure/B2545021.png)
N-[(4-butyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-butyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide, also known by the acronym BU-320, is a chemical compound that belongs to the class of adamantane-based analogs. It has a molecular formula of C21H34N4OS and a molecular weight of 390.59 .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C21H34N4OS. It includes a 1,2,4-triazol ring substituted with a butyl and a propylsulfanyl group. This ring is connected to an adamantane structure via a methylene (CH2) group and a carboxamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by its molecular structure. It has a molecular weight of 390.59 . Other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not mentioned in the sources I found.Aplicaciones Científicas De Investigación
Metal-Organic Frameworks Design
Research has explored the use of bistriazoles, including structures related to N-[(4-butyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide, in the construction of metal-organic frameworks (MOFs). These structures utilize functionalized adamantane as nodes for building highly organized and potentially porous materials, which could have applications in gas storage, separation technologies, and catalysis. The study by Senchyk et al. (2013) details the synthesis of coordination polymers using bistriazoles and a rigid tetratopic adamantane platform, revealing the structural versatility and potential utility of such systems in material science and chemistry (Senchyk et al., 2013).
Catalytic Synthesis
N-Aryladamantane-1-carboxamides have been synthesized via a catalytic process that involves the reaction of adamantane-1-carboxylic acid with aromatic amines. This process, detailed by Shishkin et al. (2020), demonstrates the adaptability of adamantane derivatives in the synthesis of complex organic compounds. Such advancements in synthetic methodologies could lead to the development of novel pharmaceuticals and materials (Shishkin et al., 2020).
Coordination Polymers and Catalysis
The synthesis of orthogonally substituted azole-carboxylate adamantane ligands and their use in forming coordination polymers has been reported by Pavlov et al. (2019). This research underscores the potential of adamantane derivatives in creating multifunctional building blocks for MOFs. Such materials could have significant applications in catalysis, showcasing the role of adamantane derivatives in facilitating chemical transformations (Pavlov et al., 2019).
Synthesis of Polyamides and Polyamide-Imides
Adamantane-based dicarboxylic acids have been used to synthesize new polyamides and polyamide-imides with unique thermal and mechanical properties, as illustrated by Liaw et al. (1999, 2001). These polymers, characterized by their high glass transition temperatures and thermal stability, are promising materials for advanced engineering applications, including aerospace and electronics, due to their exceptional durability and resistance to harsh conditions (Liaw et al., 1999); (Liaw & Liaw, 2001).
Antimicrobial and Antiviral Agents
Adamantane derivatives have been explored for their potential as antimicrobial and antiviral agents. The synthesis and biological evaluation of novel adamantane-containing compounds demonstrate their efficacy against various pathogens. For example, Al-Abdullah et al. (2014) and Al-Wahaibi et al. (2020) have reported on compounds displaying potent antibacterial activity, suggesting the therapeutic potential of adamantane derivatives in combating infectious diseases (Al-Abdullah et al., 2014); (Al-Wahaibi et al., 2020).
Propiedades
IUPAC Name |
N-[(4-butyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4OS/c1-3-5-6-25-18(23-24-20(25)27-7-4-2)14-22-19(26)21-11-15-8-16(12-21)10-17(9-15)13-21/h15-17H,3-14H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYGMYXZYQPRAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NN=C1SCCC)CNC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

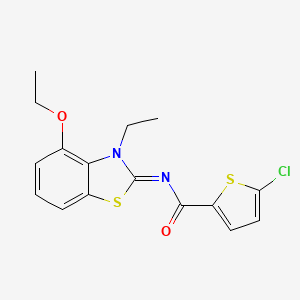
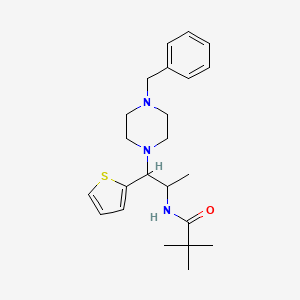
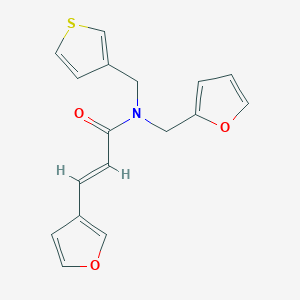

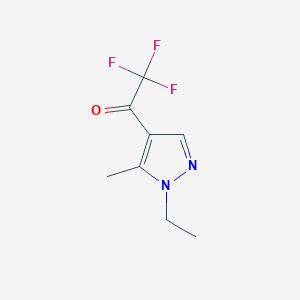

![Isopropyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2544947.png)
![4-Methyl-2-propyl-N-[(4-pyrazol-1-ylphenyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B2544950.png)
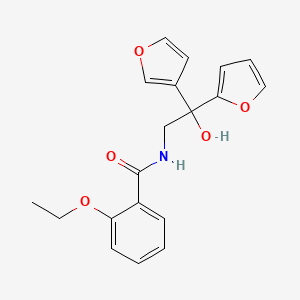
![2-[(3-Methylthiophen-2-yl)methoxy]pyrazine](/img/structure/B2544953.png)
![2-(benzylthio)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2544956.png)
![Methyl 2-amino-4-(3-chloro-4-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2544957.png)
